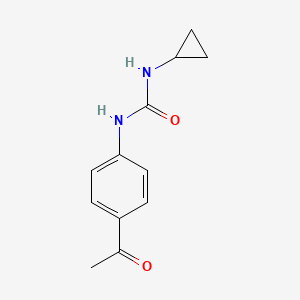

1-(4-Acetylphenyl)-3-cyclopropylurea

Description

Significance of Urea (B33335) Scaffolds in Bioactive Compounds

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a potent hydrogen bond donor and acceptor. This dual nature allows it to form strong and specific interactions with biological targets such as proteins and enzymes, which is a critical factor for achieving desired biological activity and potency. bldpharm.combiosynth.com The ability to engage in these hydrogen bonding networks makes the urea scaffold a privileged structure in medicinal chemistry. researchgate.net

The structural rigidity and planarity of the urea group can also contribute to the conformational stability of a molecule, aiding in the precise orientation required for binding to a target. Furthermore, the two nitrogen atoms of the urea can be substituted with a wide variety of chemical groups, providing a versatile platform for synthetic chemists to fine-tune the pharmacological properties of a compound. This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in lead optimization. researchgate.net

Overview of Target-Centric Chemical Probe and Lead Discovery

The discovery of new drugs often begins with the identification of a specific biological target, such as an enzyme or receptor, that is implicated in a disease process. This target-centric approach relies on the development of small molecules, known as chemical probes, to investigate the function and therapeutic potential of these targets. nih.gov A high-quality chemical probe should be potent and selective for its intended target, enabling researchers to elucidate its biological role in cellular and in vivo models. nih.gov

Lead discovery, the subsequent phase, involves identifying and optimizing promising compounds that exhibit the desired biological activity. These "lead compounds" serve as the starting point for the development of a clinical drug candidate. The ideal lead compound possesses a combination of favorable properties, including target affinity, selectivity, and appropriate pharmacokinetic characteristics. Substituted urea compounds are frequently explored in this context due to their proven track record in forming crucial interactions with a variety of biological targets. bldpharm.combiosynth.comnih.gov

Research Landscape of Substituted Urea Compounds

The research landscape for substituted urea compounds is both broad and deep, with numerous studies highlighting their potential across a range of therapeutic areas. A significant area of focus has been the development of urea-containing kinase inhibitors. researchgate.net Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. The urea moiety has been instrumental in the design of potent kinase inhibitors by forming key hydrogen bonds within the ATP-binding site of these enzymes. nih.gov

Beyond oncology, substituted ureas have been investigated for a wide array of biological activities, including as antiviral, anti-inflammatory, and antidiabetic agents. For instance, N-(arylcyclopropyl)acetamides and their urea analogs have been synthesized and evaluated as ligands for melatonin (B1676174) receptors, demonstrating the versatility of the cyclopropyl (B3062369) group in combination with an amide or urea linkage. nih.gov The synthesis and biological evaluation of various heterocyclic scaffolds based on N-(4-acetylphenyl)-2-chloroacetamide further underscore the utility of the acetylphenyl moiety as a building block in medicinal chemistry. researchgate.net

The specific compound, 1-(4-Acetylphenyl)-3-cyclopropylurea, incorporates the key structural motifs of a substituted urea, an acetylphenyl group, and a cyclopropyl ring. While detailed biological studies on this exact molecule are not extensively reported in publicly available literature, its constituent parts are well-represented in the annals of medicinal chemistry. The acetylphenyl group can serve as a handle for further chemical modification or as a key interaction point with a biological target. The cyclopropyl group, a small and conformationally constrained ring, is often used in drug design to improve metabolic stability and binding affinity. nih.gov

The convergence of these structural features in this compound makes it a compound of significant interest for further investigation as a potential chemical probe or lead structure in drug discovery programs.

Compound Information

| Compound Name |

| This compound |

| N-(4-acetylphenyl)-2-chloroacetamide |

| N-(arylcyclopropyl)acetamides |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(15)9-2-4-10(5-3-9)13-12(16)14-11-6-7-11/h2-5,11H,6-7H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJCCGZEFCFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 1 4 Acetylphenyl 3 Cyclopropylurea

Strategies for the Synthesis of 1-(4-Acetylphenyl)-3-cyclopropylurea

The most direct and widely employed method for the synthesis of N,N'-disubstituted ureas, such as this compound, involves the reaction of an isocyanate with an amine. commonorganicchemistry.com This approach is favored for its simplicity and generally high yields.

Precursor Synthesis and Optimization

The primary precursors for the synthesis of this compound are 4-acetylphenyl isocyanate and cyclopropylamine (B47189).

4-Acetylphenyl isocyanate: This key intermediate can be synthesized from 4-aminoacetophenone. One common method involves the reaction of 4-aminoacetophenone with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.gov The synthesis of 4-aminoacetophenone itself can be achieved through various routes, including the reduction of 4-nitroacetophenone. nih.gov Another patented method describes the synthesis of 4-aminoacetophenone from p-hydroxyacetophenone via a Smiles rearrangement. researchgate.net

Cyclopropylamine: This precursor is commercially available. However, for the synthesis of derivatives, various methods for preparing substituted cyclopropylamines have been developed. These include the Curtius rearrangement of cyclopropanecarboxylic acid and photocatalytic methods. researchgate.netiris-biotech.de

Reaction Pathway Analysis and Mechanistic Considerations

The formation of this compound proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon atom of the isocyanate group in 4-acetylphenyl isocyanate. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the urea (B33335) linkage. researchgate.net

The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com No catalyst or base is generally required for this straightforward reaction. commonorganicchemistry.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

An alternative, though less direct, pathway for urea synthesis is the reaction of an amine with a carbamate, such as a phenyl carbamate. However, these reactions can be reversible and may lead to side products. commonorganicchemistry.com Another approach involves the in situ generation of isocyanic acid from urea, which then reacts with an amine. This method, however, often requires elevated temperatures. nih.gov

Derivatization Approaches for Structural Analogs of this compound

The generation of structural analogs of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of its properties for various applications.

Systematic Modification of the Acetylphenyl Moiety

The acetylphenyl group offers several sites for modification.

Modification of the Acetyl Group: The ketone of the acetyl group can be a key point for derivatization. For instance, it can undergo reduction to a hydroxyl group, which can then be further functionalized. Aldol condensation reactions with various aldehydes can also be performed to introduce diverse substituents.

Substitution on the Phenyl Ring: The phenyl ring can be modified by introducing various substituents at different positions. For example, the synthesis of analogs with different substituents on the phenyl ring, such as fluoro, chloro, methyl, or methoxy (B1213986) groups, has been reported for other phenylurea derivatives. nih.govnih.gov These modifications can influence the electronic properties and steric profile of the molecule.

Table 1: Examples of Acetylphenyl Moiety Modifications in Related Phenylurea Compounds

| Original Moiety | Modified Moiety | Rationale for Modification |

|---|---|---|

| 4-Acetylphenyl | 4-(1-Hydroxyethyl)phenyl | Introduction of a hydrogen bond donor. |

| 4-Acetylphenyl | 4-(Trifluoromethyl)phenyl | Altering electronic properties and metabolic stability. |

This table is illustrative and based on general chemical principles and modifications reported for analogous compounds.

Cyclopropyl (B3062369) Group Modifications

The cyclopropyl ring is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, and provide conformational constraint. iris-biotech.de

Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can significantly impact the molecule's properties. The synthesis of various substituted cyclopropylamines as precursors allows for the creation of a library of analogs. researchgate.net

Ring Opening Reactions: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions, leading to the formation of different cyclic or acyclic structures. nih.govresearchgate.netbeilstein-journals.org This provides a pathway to novel molecular scaffolds.

Table 2: Potential Cyclopropyl Group Modifications

| Original Group | Modified Group | Potential Synthetic Strategy |

|---|---|---|

| Cyclopropyl | 2-Methylcyclopropyl | Use of 2-methylcyclopropylamine in the initial synthesis. |

| Cyclopropyl | 1-Phenylcyclopropyl | Use of 1-phenylcyclopropylamine as the precursor amine. |

This table presents hypothetical modifications based on known chemical transformations of cyclopropylamines.

Urea Linkage Derivatization

The urea linkage itself can be a target for chemical modification.

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This modification can alter the hydrogen bonding capabilities and conformational flexibility of the molecule. For example, N-methylation of one of the urea nitrogens has been shown to disrupt planarity and can affect biological activity in other phenylurea systems.

Table 3: Approaches to Urea Linkage Derivatization

| Original Linkage | Modified Linkage | Rationale |

|---|---|---|

| -NH-CO-NH- | -N(CH3)-CO-NH- | Alter hydrogen bonding and conformation. |

| -NH-CO-NH- | -NH-CS-NH- (Thiourea) | Bioisosteric replacement to modulate properties. |

This table provides examples of potential modifications to the urea linker based on common strategies in medicinal chemistry.

Characterization Techniques for Synthetic Products

Following synthesis, rigorous characterization is essential to confirm the identity and purity of this compound. This is achieved through a combination of spectroscopic analysis for structural elucidation and chromatographic methods for purity assessment.

Spectroscopic techniques are indispensable for verifying the covalent structure of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region (around 7.5-7.9 ppm). The methyl protons of the acetyl group would present as a singlet at approximately 2.5 ppm. The urea (N-H) protons would show as two separate signals, often broad, whose chemical shifts can vary. The methine and methylene (B1212753) protons of the cyclopropyl group would appear in the upfield region.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. Key signals would include the carbonyl carbons of the urea and acetyl groups (typically in the 155-197 ppm range), the aromatic carbons, and the carbons of the cyclopropyl ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Acetyl Methyl (CH₃) | ~ 2.5 (s, 3H) | ~ 26 |

| Cyclopropyl (CH₂) | ~ 0.5-0.8 (m, 4H) | ~ 6 |

| Cyclopropyl (CH) | ~ 2.5-2.7 (m, 1H) | ~ 23 |

| Aromatic (CH) | ~ 7.5-7.9 (d, 2H), ~7.4-7.6 (d, 2H) | ~ 118, ~130 |

| Phenyl C-N | - | ~ 144 |

| Phenyl C-C=O | - | ~ 133 |

| Urea (C=O) | - | ~ 155 |

| Acetyl (C=O) | - | ~ 197 |

| Urea (NH) | Variable, broad signals | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. A strong absorption band around 1650-1680 cm⁻¹ corresponds to the urea carbonyl (C=O) stretching vibration, while the ketone carbonyl stretch appears near 1675 cm⁻¹. The N-H stretching vibrations of the urea group are observed as one or two bands in the region of 3200-3400 cm⁻¹. uantwerpen.be C-N stretching vibrations also provide characteristic bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Urea N-H | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Ketone C=O | Stretch | ~1675 |

| Urea C=O | Stretch | 1650-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Urea C-N | Stretch | 1250-1350 |

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₂H₁₄N₂O₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 218.25 or 219.26, respectively. bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Ensuring the purity of the synthesized this compound is critical for its use in further applications.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. nih.gov A common method is reversed-phase HPLC, where the sample is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity is determined by the percentage of the total peak area that corresponds to the main product peak detected by a UV detector, often set at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 263 nm). nih.govresearchgate.net A purity level of over 95% is often required for research-grade chemicals. nih.govaksci.com

Table 3: Example HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25-30 °C |

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative chromatographic technique used for rapid monitoring of reaction progress and for a preliminary assessment of purity. A spot of the compound on a silica (B1680970) gel plate is developed with an appropriate solvent system, and the presence of a single spot indicates a likely pure compound.

Elemental Analysis: Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₄N₂O₂). A close correlation between the found and calculated percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound. nih.gov

Molecular Design, Computational Chemistry, and in Silico Profiling

Conformational Analysis and Energy Landscapes

The flexibility of 1-(4-Acetylphenyl)-3-cyclopropylurea is primarily dictated by the rotation around the single bonds connecting the urea (B33335) nitrogen atoms to the phenyl and cyclopropyl (B3062369) groups. A thorough conformational analysis is essential to identify the low-energy conformers that are most likely to be populated under physiological conditions. Such studies are typically performed using molecular mechanics force fields or more accurate quantum mechanical methods.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (N-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 0° (cis) | 0° (planar) | 5.2 |

| 2 | 180° (trans) | 0° (planar) | 0.0 (Global Minimum) |

| 3 | 90° (gauche) | 0° (planar) | 2.8 |

| 4 | 180° (trans) | 90° (non-planar) | 1.5 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemical Studies (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. chemrxiv.orgchemrxiv.org For this compound, these studies can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The distribution of these orbitals can also indicate the likely sites for electrophilic and nucleophilic attack. For instance, in similar phenylurea compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the urea and acetyl groups.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netmdpi.comnih.gov Given the structural motifs present in this compound, particularly the urea group which is a known hydrogen bond donor and acceptor, it is plausible to hypothesize its interaction with protein targets such as kinases or other enzymes where ureas are known to bind.

A hypothetical docking study could involve placing this compound into the active site of a selected protein. The docking algorithm would then explore various binding poses and score them based on a scoring function that estimates the binding affinity. The results would highlight the key amino acid residues involved in the interaction, such as hydrogen bonds with the urea and acetyl groups, and potential hydrophobic interactions with the phenyl and cyclopropyl rings. Recent studies on similar urea derivatives have demonstrated their potential as inhibitors of various enzymes. researchgate.netnih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Key H-Bond Interactions | ASP 123, GLU 78 |

| Key Hydrophobic Interactions | LEU 25, VAL 56, ILE 101 |

| Putative Inhibited Protein | Mitogen-Activated Protein Kinase |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To further investigate the stability of the docked pose and the dynamics of the protein-ligand complex, molecular dynamics (MD) simulations can be employed. nih.govrsc.orgfrontiersin.org An MD simulation would track the movements of the atoms in the system over time, providing a more realistic picture of the binding event in a solvated environment.

Analysis of the MD trajectory can reveal the stability of the protein-ligand interactions, the flexibility of different parts of the ligand and the protein, and the role of water molecules in mediating the binding. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the persistence of hydrogen bonds throughout the simulation. Such simulations have been instrumental in understanding the binding mechanisms of various small molecule inhibitors. jppres.com

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results for the this compound-Kinase Complex

| Parameter | Value/Description |

| Simulation Time | 100 ns |

| Ligand RMSD (average) | 1.5 Å |

| Protein RMSD (average) | 2.0 Å |

| Key Interaction Stability | Hydrogen bonds with ASP 123 and GLU 78 maintained for >80% of the simulation time. |

Note: This data is hypothetical and for illustrative purposes.

Chemoinformatic Approaches for Compound Library Design

Chemoinformatics provides the tools to design and analyze large libraries of compounds. nih.govresearchgate.net The scaffold of this compound can serve as a starting point for the creation of a virtual library of analogs. By systematically modifying different parts of the molecule (e.g., substituting the acetyl group, altering the substitution pattern on the phenyl ring, or replacing the cyclopropyl group), a diverse set of related compounds can be generated.

These virtual libraries can then be filtered based on various physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to select for drug-like candidates. Subsequently, these focused libraries can be subjected to high-throughput virtual screening, such as large-scale docking, to identify compounds with potentially improved binding affinity or selectivity for a target of interest.

Biological Activity and Molecular Mechanism of Action in in Vitro Systems

High-Throughput Screening for Biological Activity Identification

High-throughput screening (HTS) is a foundational method in drug discovery used to rapidly assess the effects of thousands of chemical compounds on a specific biological target or pathway. This process is crucial for identifying initial "hits" that may warrant further investigation.

Enzyme Inhibition Assay Development and Validation

Enzyme inhibition assays are a common component of HTS campaigns, designed to identify compounds that can modulate the activity of a specific enzyme. These assays are developed to be robust, reproducible, and scalable for screening large compound libraries. A thorough literature search did not yield any information on the development or validation of an enzyme inhibition assay specifically for 1-(4-Acetylphenyl)-3-cyclopropylurea, nor any data on its potential inhibitory effects on any enzyme.

Cell-Based Phenotypic Screening (excluding human clinical)

Cell-based phenotypic screening assesses the effect of compounds on whole cells, looking for changes in morphology, proliferation, or other cellular behaviors. This approach offers the advantage of evaluating a compound's activity in a more biologically relevant context than a simple enzyme assay. No studies detailing the results of any cell-based phenotypic screening of this compound were found.

Identification and Validation of Molecular Targets

Once a compound demonstrates biological activity, the next critical step is to identify its molecular target(s) to understand its mechanism of action.

Affinity-Based Protein Profiling

Affinity-based protein profiling is a powerful chemoproteomic technique used to identify the specific protein targets of a small molecule within a complex biological sample. This method typically involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate. There is no publicly available data from affinity-based protein profiling studies conducted with this compound.

Target Engagement Studies in Cellular Contexts

Target engagement studies are essential to confirm that a compound interacts with its intended target within a living cell. Techniques such as the cellular thermal shift assay (CETSA) are often employed for this purpose. The search for such studies involving this compound did not return any results, indicating that its cellular targets have not been publicly identified or validated.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity and specificity with which a compound binds to a particular receptor. These assays are fundamental in pharmacology for characterizing the interaction between a ligand and its receptor. No data from receptor binding assays for this compound could be located.

Mechanistic Studies of Target Modulation

Biochemical Pathway Perturbation Analysis

There is no specific data on how this compound perturbs biochemical pathways. However, related urea-containing compounds have been shown to modulate various enzymatic pathways. For instance, certain cyclopropyl (B3062369) urea (B33335) derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov Inhibition of sEH can impact pathways related to inflammation and blood pressure regulation.

Furthermore, other urea derivatives have demonstrated inhibitory activity against a range of enzymes, including protein kinases, which are central to many signaling pathways that regulate cell growth, differentiation, and survival. nih.gov A thiourea (B124793) analog, 1-(4-acetylphenyl)-3-phenylthiourea, has been utilized as a synthetic intermediate for creating compounds with potential biological activities, highlighting the interest in the acetylphenyl moiety in drug discovery. mdpi.com

Table 1: Examples of Biochemical Pathway Modulation by Related Urea-Containing Compounds

| Compound Class | Target Enzyme/Pathway | Potential Biological Effect |

| Cyclopropyl Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Cardioprotective |

| Diaryl Urea Derivatives | Raf Kinase | Anticancer |

| Sulfonylurea Derivatives | α-amylase | Antidiabetic |

This table is illustrative and based on research on related compound classes, not on this compound itself.

Cellular Signaling Cascade Investigations

Direct investigations into the effects of this compound on cellular signaling cascades have not been reported. However, the urea scaffold is a key feature in many kinase inhibitors that target cellular signaling pathways implicated in cancer. For example, sorafenib, a diaryl urea, inhibits multiple kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), thereby disrupting the Ras/Raf/MEK/ERK and angiogenesis signaling pathways. nih.gov

It is plausible that if this compound were biologically active, its mechanism could involve the modulation of similar kinase-driven signaling cascades. The acetylphenyl group could participate in hydrogen bonding or other interactions within the ATP-binding pocket of a target kinase, a common mechanism for this class of inhibitors.

Gene Expression Profiling (e.g., Proteomics, Transcriptomics)

No gene expression, proteomics, or transcriptomics studies have been published for this compound. Such studies are typically conducted once a compound has demonstrated significant biological activity in initial screens. nih.gov

For context, gene expression profiling of cells treated with other urea-based anticancer agents has revealed changes in the expression of genes involved in cell cycle regulation, apoptosis, and cell proliferation. researchgate.net For instance, some urea-containing compounds have been shown to cause cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin-dependent kinases (CDK4 and CDK6). researchgate.net

Table 2: Potential Gene Expression Changes Based on Activities of Related Urea Compounds

| Cellular Process | Potential Gene Targets (Examples) | Consequence of Modulation |

| Cell Cycle | CDK4, CDK6, Cyclin D1 | G0/G1 Phase Arrest |

| Apoptosis | Bcl-2, Bax, Caspases | Induction of Programmed Cell Death |

| Angiogenesis | VEGF, FGF | Inhibition of Blood Vessel Formation |

This table represents potential effects based on the known mechanisms of other urea-containing compounds and is not based on data for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design of Analogs for SAR Exploration

The structure of 1-(4-Acetylphenyl)-3-cyclopropylurea can be divided into three key regions for analog design: the acetylphenyl ring, the urea (B33335) linker, and the cyclopropyl (B3062369) group. Systematic modification of these regions is a common strategy in medicinal chemistry to probe the structure-activity relationship (SAR).

The acetylphenyl ring offers multiple avenues for modification. The position and nature of the acetyl group can be altered to explore its role in target binding. For instance, moving the acetyl group to the meta or ortho positions would help to understand the spatial requirements of the binding pocket. Furthermore, the acetyl group itself could be replaced with other electron-withdrawing or electron-donating groups to assess the impact of electronic effects on activity. The phenyl ring can also be substituted with various functional groups, such as halogens, alkyls, or methoxy (B1213986) groups, to probe for additional hydrophobic or hydrogen-bonding interactions.

The urea linker is a critical component, often involved in hydrogen bonding with the target protein. researchgate.net The N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net Analogs can be designed to explore the importance of this hydrogen bonding pattern. For example, methylation of one or both of the urea nitrogens would eliminate their hydrogen-bond donating capacity, providing insight into their role in binding.

The cyclopropyl group provides a rigid, compact hydrophobic element. Its replacement with other small alkyl or cycloalkyl groups, such as isopropyl, cyclobutyl, or even a simple methyl group, can help to define the size and shape of the hydrophobic pocket it occupies. The cyclopropyl ring is a known feature in many drug candidates and is often used to increase metabolic stability or to act as a rigid linker. scientificupdate.com

A hypothetical set of analogs designed to explore the SAR of this compound is presented in the table below.

| Analog ID | Modification | Rationale | Expected Impact on Activity (Hypothetical) |

| APCU-01 | Acetyl group at meta-position | Probe spatial requirements of the binding pocket | Decrease |

| APCU-02 | Acetyl group replaced with cyano | Evaluate impact of a different electron-withdrawing group | Variable |

| APCU-03 | Methyl group added at ortho-position to acetyl | Introduce steric hindrance to probe pocket size | Decrease |

| APCU-04 | Phenyl ring replaced with pyridine | Introduce hydrogen bond acceptor, alter electronics | Variable |

| APCU-05 | N-methylation of urea linker | Disrupt hydrogen bond donation | Decrease |

| APCU-06 | Cyclopropyl group replaced with isopropyl | Alter hydrophobicity and steric profile | Variable |

| APCU-07 | Cyclopropyl group replaced with cyclobutyl | Increase steric bulk in hydrophobic pocket | Decrease |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijert.orgijert.org For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding further optimization efforts. nih.gov

The first step in developing a QSAR model is to generate a dataset of analogs with their corresponding biological activities (e.g., IC50 values). A variety of molecular descriptors would then be calculated for each analog. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For the this compound scaffold, these descriptors would be sensitive to changes in the substituents on the phenyl ring.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. These would be particularly important for understanding the influence of the cyclopropyl group and any substituents on the phenyl ring.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Support Vector Machines (SVM) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that accurately predicts the biological activity based on the values of the molecular descriptors. The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model-building process. nih.gov

Impact of Substituent Effects on Biological Efficacy

The nature and position of substituents on the phenyl ring of this compound can have a profound impact on its biological efficacy. These effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Steric Effects: The size of the substituents on the phenyl ring can influence how the molecule fits into the binding pocket of its biological target. Small, non-bulky substituents may be well-tolerated, while larger groups could cause steric clashes, leading to a loss of activity. The position of the substituent is also critical. A bulky group at the ortho-position to the urea linker might disrupt the planarity of the molecule and hinder its ability to adopt the correct binding conformation.

Hydrophobic Effects: The addition of hydrophobic substituents, such as halogens or small alkyl groups, to the phenyl ring can enhance binding affinity if the target's binding pocket has a corresponding hydrophobic region. This is a common strategy to improve the potency of drug candidates. nih.gov

The following table provides a hypothetical illustration of how different substituents on the phenyl ring of this compound might influence its biological efficacy.

| Substituent at para-position | Electronic Effect | Steric Effect | Hydrophobic Effect | Hypothetical Impact on Efficacy |

| -COCH3 (acetyl) | Electron-withdrawing | Moderate | Moderate | Baseline |

| -NO2 (nitro) | Strongly electron-withdrawing | Moderate | Low | Potentially increased |

| -CN (cyano) | Strongly electron-withdrawing | Small | Low | Potentially increased |

| -OCH3 (methoxy) | Electron-donating | Moderate | Moderate | Potentially decreased |

| -Cl (chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Small | High | Potentially increased |

| -CH3 (methyl) | Electron-donating | Small | High | Variable |

| -CF3 (trifluoromethyl) | Strongly electron-withdrawing | Large | High | Variable |

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. patsnap.com While this compound itself is not chiral, the introduction of substituents or modifications to its structure can create chiral centers, leading to the formation of enantiomers or diastereomers.

The cyclopropyl group, although achiral in the parent compound, has a distinct three-dimensional structure that can influence how the molecule interacts with its target. If analogs are created where the cyclopropyl ring is substituted, this can introduce chirality. For example, a methyl group on the cyclopropyl ring would create stereoisomers. These stereoisomers can have significantly different biological activities, as one may fit into the binding site of the target protein more favorably than the other. nih.gov

Furthermore, if chiral substituents are introduced on the phenyl ring or if the urea linker is modified to include a chiral element, the resulting enantiomers would need to be separated and tested individually. It is common for the biological activity to reside primarily in one enantiomer, known as the eutomer, while the other, the distomer, is less active or may even have undesirable off-target effects. patsnap.com

The trans isomer of a cyclopropylamine (B47189) has been shown to be the active form in other contexts, highlighting the importance of stereochemistry in this ring system. wikipedia.org Therefore, a thorough investigation of the stereochemical aspects of any new analogs of this compound would be essential for understanding their molecular interactions and optimizing their therapeutic potential.

Preclinical Evaluation and Biological Pathway Exploration in Non Human Models

Development of Relevant In Vitro Biological Models

Cell Line-Based Assays for Specific Biological Processes (excluding human clinical)

No publicly available studies were identified that have utilized non-human cell line-based assays to investigate the biological or pharmacological effects of 1-(4-Acetylphenyl)-3-cyclopropylurea. Research into its impact on specific cellular pathways, such as proliferation, apoptosis, or signal transduction, in non-human cell lines has not been documented in the accessible scientific literature.

Primary Cell Culture Investigations (non-human origin)

There is currently no published evidence of investigations using primary cell cultures of non-human origin to assess the activity of this compound. Consequently, its effects on primary cells derived from various tissues and organ systems in a preclinical context remain unknown.

Non-Mammalian In Vivo Model Systems for Efficacy Studies (e.g., Zebrafish, C. elegans)

A thorough search of scientific databases did not yield any studies that have employed non-mammalian in vivo models, such as Danio rerio (zebrafish) or Caenorhabditis elegans, to evaluate the efficacy or biological activity of this compound. These models are valuable for early-stage, high-throughput screening of compounds, but their application to this specific molecule has not been reported.

Advanced In Vivo (Non-Human Mammalian) Model Applications

Proof-of-Concept Studies in Disease Models (non-human, non-clinical)

No proof-of-concept studies for this compound in any non-human, non-clinical disease models have been published in the peer-reviewed literature. Therefore, its potential therapeutic relevance in conditions such as cancer, inflammatory diseases, or metabolic disorders has not been established in a preclinical in vivo setting.

Pharmacodynamic Biomarker Identification in Preclinical Models

Consistent with the lack of in vivo studies, there is no information available regarding the identification of pharmacodynamic biomarkers associated with exposure to this compound in any preclinical models. The molecular and physiological markers that could indicate a biological response to the compound have not been investigated.

Future Research Directions and Research Tool Development

Potential as Chemical Probes for Biological System Interrogation

There is currently no available scientific literature that describes the use or potential of 1-(4-Acetylphenyl)-3-cyclopropylurea as a chemical probe. Chemical probes are essential tools for understanding biological systems, and the development of such a probe would require extensive research into its selectivity, potency, and mechanism of action, none of which is presently documented for this specific compound.

Development of Advanced Assay Systems for Biological Target Discovery

The discovery of biological targets for a compound is a critical step in drug development. However, there are no published studies detailing the development of any assay systems, advanced or otherwise, for the identification of biological targets of this compound.

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology integrates complex biological data to understand the broader interactions of a compound within a biological system. The scientific literature lacks any studies that have integrated this compound into systems biology approaches. Such research would be contingent on the prior identification of its biological activities and targets.

Computational and AI-Driven Drug Design Strategies for Analog Discovery

Computational and artificial intelligence-driven methods are increasingly used to design and discover novel drug candidates based on a lead compound. There is no evidence in the current body of scientific literature of any such strategies being applied to this compound for the discovery of analogs.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(4-Acetylphenyl)-3-cyclopropylurea?

Methodological Answer:

The synthesis typically involves reacting 4-acetylaniline with cyclopropyl isocyanate under controlled conditions. Key steps include:

- Amine-isocyanate coupling : Dissolve 4-acetylaniline in dry ethanol, add cyclopropyl isocyanate stoichiometrically, and reflux at 70–80°C for 3–5 hours with catalytic triethylamine (0.1–0.5 eq) to accelerate urea bond formation .

- Work-up : Cool the reaction mixture, filter precipitated product, and recrystallize using ethanol/DMF (9:1 v/v) to enhance purity (>95% by HPLC) .

- Yield optimization : Adjust solvent polarity (e.g., acetonitrile for slower reaction) or temperature to minimize side products like biuret derivatives .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- IR spectroscopy : Confirm urea C=O stretching at ~1640–1680 cm⁻¹ and acetyl C=O at ~1690–1710 cm⁻¹ .

- ¹H/¹³C NMR : Identify acetyl protons (δ 2.6–2.7 ppm, singlet) and cyclopropyl CH₂ groups (δ 0.5–1.2 ppm, multiplet). Urea NH signals appear as broad singlets at δ 5.5–6.5 ppm .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 233.3 (C₁₂H₁₃N₂O₂⁺). High-resolution MS (HRMS) can confirm the molecular formula .

Advanced: How can researchers resolve contradictions in reported biological activity data for urea derivatives?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98%. Contaminants like unreacted isocyanate can skew bioactivity results .

- Structural analogs : Cross-reference with analogues (e.g., 1-(4-Ethoxyphenyl)-3-cyclopropylurea) to isolate substituent effects. ’s SAR framework can guide hypothesis testing .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent variation : Synthesize derivatives with modified acetyl (e.g., 4-propionylphenyl) or cyclopropyl (e.g., cyclobutyl) groups. Assess changes in solubility (logP) and target binding (e.g., via molecular docking) .

- Biological assays : Test inhibitory activity against enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) using fluorescence polarization or SPR. Compare with control compounds from .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, π parameters) to activity trends .

Advanced: What crystallographic strategies are recommended for determining the compound’s 3D structure?

Methodological Answer:

- Crystal growth : Use slow vapor diffusion (e.g., ethyl acetate/hexane) to obtain single crystals. Ensure minimal solvent inclusion via DSC .

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Resolve disorder in cyclopropyl groups using SHELXL’s PART instructions .

- Refinement : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Advanced: How to investigate the reaction mechanism of urea formation in this synthesis?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track isocyanate consumption (peak at ~2270 cm⁻¹) .

- Isotopic labeling : Use ¹⁵N-labeled aniline to trace urea nitrogen origins via 2D ¹H-¹⁵N HSQC NMR .

- Computational modeling : Perform DFT calculations (Gaussian 16) to compare energy barriers for amine-isocyanate coupling vs. competing pathways .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition onset (>200°C indicates suitability for high-temperature applications) .

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor urea bond cleavage via LC-MS .

- Photostability : Expose to UV light (254 nm) and quantify degradation products using HPLC-PDA .

Advanced: What analytical methods optimize purity assessment for this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (5→95% over 20 min). Detect at 254 nm .

- Chiral purity : If applicable, employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol (80:20) to resolve enantiomers .

- Elemental analysis : Confirm C, H, N content (±0.3% theoretical) to validate stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.